[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
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Overview
Description
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol is a chemical compound with the molecular formula C18H26SO7. It is characterized by the presence of a toluenesulfonyl group and two isopropylidene groups attached to an L-arabitol backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
One common method involves dissolving L-arabitol in pyridine and adding p-toluenesulfonyl chloride in portions, allowing the internal temperature to reach 60°C . This reaction results in the formation of the desired compound.
Chemical Reactions Analysis
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common reagents used in these reactions include p-toluenesulfonyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biological Studies: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.
Industrial Applications: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for hydroxyl functionalities. The toluenesulfonyl group provides stability to the molecule, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol can be compared with similar compounds such as:
1,23,4-Di-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-galactose: Similar in structure but with a different sugar backbone.
2,34,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose: Another compound with a similar protecting group strategy but different sugar configuration.
The uniqueness of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate lies in its specific configuration and the stability provided by the isopropylidene and toluenesulfonyl groups, making it a valuable tool in organic synthesis and research.
Properties
CAS No. |
1241674-36-1 |
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Molecular Formula |
C18H26O7S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H26O7S/c1-12-6-8-13(9-7-12)26(19,20)22-11-15-16(25-18(4,5)24-15)14-10-21-17(2,3)23-14/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16-/m0/s1 |
InChI Key |
IYIQYSAUDMPPFI-JYJNAYRXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)[C@@H]3COC(O3)(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Origin of Product |
United States |
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